N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that features a quinoline core, a piperazine ring, and a fluorophenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using a halogenated quinoline intermediate.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the piperazine ring or the quinoline core.
Reduction: Reduction reactions could target the quinoline core or the acetamide linkage.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide may have various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Investigated for its potential as a drug candidate, particularly for neurological or psychiatric disorders.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. Potential mechanisms could include:
Receptor Binding: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Signal Modulation: Modulating intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- N-(4-bromophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
- N-(4-methylphenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
Uniqueness
The uniqueness of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide lies in its specific substitution pattern, which can influence its pharmacological properties, such as binding affinity, selectivity, and metabolic stability.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c28-21-10-12-22(13-11-21)29-26(33)19-34-24-8-4-5-20-9-14-25(30-27(20)24)32-17-15-31(16-18-32)23-6-2-1-3-7-23/h1-14H,15-19H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBPRWPJLGXBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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